Merrilactone A
CAS No.:
Cat. No.: VC1844635
Molecular Formula: C15H18O6
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18O6 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (1S,2S,6S,7R,9S,10S,15S)-15-hydroxy-2,6,9-trimethyl-4,8,13-trioxapentacyclo[7.4.2.01,10.02,6.07,10]pentadecane-5,12-dione |
| Standard InChI | InChI=1S/C15H18O6/c1-11-6-19-10(18)12(11,2)9-14-5-8(17)20-15(11,14)4-7(16)13(14,3)21-9/h7,9,16H,4-6H2,1-3H3/t7-,9-,11+,12-,13+,14+,15-/m0/s1 |
| Standard InChI Key | RJVZPYYKUUJWSI-YTDOHZAMSA-N |
| Isomeric SMILES | C[C@@]12COC(=O)[C@@]1([C@H]3[C@@]45[C@@]2(C[C@@H]([C@]4(O3)C)O)OC(=O)C5)C |
| Canonical SMILES | CC12COC(=O)C1(C3C45C2(CC(C4(O3)C)O)OC(=O)C5)C |
Introduction
Chemical Structure and Properties
Merrilactone A possesses an intricate molecular architecture that has challenged and inspired synthetic chemists since its discovery.
Structural Features
The compound exhibits a compact, cage-like pentacyclic architecture of high molecular complexity . Its structure features seven stereocenters, five of which exist as contiguous fully substituted carbon atoms . Additionally, the molecule contains two γ-lactones and a central oxetane ring that contribute to its rigid three-dimensional conformation . This unusual molecular topology has made Merrilactone A a compelling target for total synthesis efforts.
Chemical Properties
The complex structure of Merrilactone A contributes to its distinctive chemical reactivity. The presence of multiple functional groups, including lactones and an oxetane, provides various sites for potential chemical modifications and structure-activity relationship studies. The fruits of Illicium merrillianum, from which Merrilactone A is derived, possess an aromatic odor, bland taste, and cause numbness of the tongue when chewed, suggesting the presence of biologically active compounds .
Biological Activity
The significant biological properties of Merrilactone A have driven much of the scientific interest in this compound.
Neurotrophic Properties
Merrilactone A exhibits remarkable neurotrophic activity, significantly promoting neurite outgrowth in primary cultures of fetal rat cortical neurons . This activity is observed at concentrations ranging from 0.1 to 10 μmol/L, indicating high potency . The compound has been identified as a potent nonpeptidal neurotrophic factor that strongly promotes neurite outgrowth, positioning it as a potential small molecule lead for the treatment of neurodegenerative disorders .
Neuroprotective Effects
Beyond stimulating neurite growth, Merrilactone A also demonstrates neuroprotective properties at the same concentration range that promotes neurite outgrowth . This dual activity profile enhances its potential therapeutic value for conditions characterized by neuronal degeneration and dysfunction.
Total Synthesis Approaches
Due to its scarcity in nature and promising biological activities, Merrilactone A has become a significant target for total synthesis. Various research groups have developed distinct synthetic routes to access this complex natural product.
Key Synthetic Challenges
The synthesis of Merrilactone A presents several formidable challenges, including:
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Construction of the compact cage-like pentacyclic architecture
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Establishment of seven stereogenic centers, including five contiguous quaternary centers
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Formation of the central oxetane ring
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Installation of two γ-lactone moieties
Danishefsky's Approach
An early total synthesis of racemic Merrilactone A was accomplished in 20 steps, with a key free radical cyclization of vinyl bromide to construct the core structure . This synthesis also featured an efficient Diels-Alder reaction of 2,3-dimethylmaleic anhydride with 1-(tert-butyldimethylsiloxy)-butadiene . The critical oxetane moiety was formed via a Payne-like rearrangement of a hydroxyepoxide .
Inoue's Strategy
Inoue's approach to the total synthesis of Merrilactone A (approximately 22 steps) featured several key reactions, including a [2+2] photo-cycloaddition reaction, Tiffeneau-Demjanov ring expansion, and titanium(III)-mediated radical cyclization . This synthetic route enabled access to both Merrilactone A and the related anislactones.
Greaney's Method
Greaney and colleagues developed a regiodivergent approach to both Merrilactone A and anislactones via an intramolecular tandem cyano-aldol cyclization . This approach established an efficient route to a cyano-aldol product that served as a common intermediate for either natural product through orthogonal lactonization sequences .
Fukuyama's Synthesis
Fukuyama reported a total synthesis of racemic Merrilactone A employing, as key steps, a novel desymmetrization protocol of meso-diketone to construct the core cis-bicyclo[3.3.0]octyl system and a radical cyclization to install the highly congested C9-quaternary carbon . This approach effectively addressed the challenge of establishing the compound's stereochemical complexity.
Greaney's Nazarov Cyclization Approach
Another synthetic route featured a silyloxyfuran Nazarov cyclization for the simultaneous and stereospecific creation of the C4 and C5 stereocenters . This approach included a detailed investigation of Lewis acid-catalyzed Nazarov cyclizations of silyloxyfurans, including a systematic study of substrate scope and limitations .
Comparative Analysis of Synthetic Routes
Table 1: Comparison of Key Total Synthesis Approaches to Merrilactone A
| Research Group | Key Features | Number of Steps | Key Transformations | Year Published |
|---|---|---|---|---|
| Danishefsky | First total synthesis | 20 | Free radical cyclization, Diels-Alder reaction, Payne-like rearrangement | 2002 |
| Inoue | Access to both Merrilactone A and anislactones | ~22 | [2+2] photo-cycloaddition, Tiffeneau-Demjanov ring expansion, Ti(III)-mediated radical cyclization | 2011 |
| Greaney (Cyano-aldol) | Regiodivergent approach | Not specified | Intramolecular tandem cyano-aldol cyclization | 2011 |
| Fukuyama | Novel desymmetrization protocol | Not specified | Desymmetrization of meso-diketone, radical cyclization | 2003 |
| Greaney (Nazarov) | Simultaneous stereocontrol | Not specified | Silyloxyfuran Nazarov cyclization | 2007 |
Biosynthetic Considerations
Proposed Biosynthetic Pathways
Recent research has proposed a comprehensive biosynthetic pathway for Illicium sesquiterpenes, including Merrilactone A . The carbon scaffolds of most Illicium sesquiterpenes are hypothesized to be synthesized from a dicarbonyl derivative of allo-cedrane through a series of transformations including retro-Dieckmann condensation, oxidative cleavage, and aldol reaction at suitable oxidation states . This biosynthetic perspective has informed newer synthetic approaches to Merrilactone A.
Relationship to Other Illicium Sesquiterpenes
Merrilactone A is one of four sesquiterpenes newly discovered from the fruit of Illicium merrillianum in 2000 . The relationship between Merrilactone A and anislactones A and B suggests potential biosynthetic connections among these compounds. The demonstration that anislactone B can be converted to Merrilactone A through a three-step sequence further supports this biosynthetic relationship .
Future Research Directions
Structure-Activity Relationship Studies
Given the promising neurotrophic and neuroprotective activities of Merrilactone A, structure-activity relationship (SAR) studies represent an important direction for future research. Such studies could identify the pharmacophoric elements responsible for biological activity and potentially lead to simplified analogs with improved properties.
Mechanism of Action Investigations
Further research into the molecular mechanisms underlying Merrilactone A's neurotrophic and neuroprotective effects could provide valuable insights for drug development. Understanding how the compound interacts with neuronal systems could help identify new therapeutic targets for neurodegenerative diseases.
Synthetic Methodology Development
The complex structure of Merrilactone A continues to inspire the development of new synthetic methodologies. Ongoing efforts to improve synthetic efficiency, stereoselectivity, and scalability will be crucial for making this compound and its derivatives more accessible for biological studies and potential therapeutic applications.
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